(S)-2-(4-Fluoro-2-methylphenyl)piperazine
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Overview
Description
The compound "(S)-2-(4-Fluoro-2-methylphenyl)piperazine" is a derivative of piperazine, which is a class of organic compounds that have wide applications in medicinal chemistry. Piperazine derivatives are known for their role in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom on the phenyl ring can significantly affect the biological activity of these compounds due to the electronegative nature of fluorine, which can influence the binding interactions with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, involves multi-step chemical processes. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is reported to be simple and efficient, characterized by spectral analysis . Another example is the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which involves electrophilic fluorination of a trimethylstannyl precursor, with the precursor being obtained through a four-step synthetic approach including palladium catalysis . These methods highlight the complexity and the precision required in the synthesis of fluorinated piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The crystallographic study of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine provides detailed information about the molecular geometry, showing that the crystal structure is monoclinic with specific lattice parameters . The presence of intermolecular interactions such as hydrogen bonding and stacking interactions of aromatic rings is essential for the stability of the crystal lattice, which can also influence the compound's pharmacokinetic properties.
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are essential for their biological function. The introduction of fluorine into the piperazine ring, as seen in the synthesis of the compounds discussed, is a critical step that can be achieved through electrophilic fluorination . The chemical reactivity of these compounds is also influenced by the presence of other substituents on the phenyl ring, which can enhance or reduce their affinity for biological targets such as the dopamine transporter (DAT) and the serotonin transporter (SERT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity and the potential metabolic stability of the compounds. The thermal stability of these compounds is also an important property, as demonstrated by the thermal analysis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, which was determined using techniques like TG-DTA and DSC . These properties are critical for the development of pharmaceutical agents, as they affect the compound's behavior in biological systems.
Scientific Research Applications
Synthesis and Drug Development
(S)-2-(4-Fluoro-2-methylphenyl)piperazine is a key component in the synthesis of various pharmaceuticals. For instance, it is used in the synthesis of Flunarizine, a drug known for its vasodilating effects and used in treating migraines and vestibular disorders (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, it plays a role in the creation of novel drug-like NK1 receptor antagonists, such as Vestipitant, which have shown promise in preclinical studies due to their potent and selective antagonistic properties (Di Fabio et al., 2009).
Radiopharmaceutical Research
In radiopharmaceutical research, derivatives of (S)-2-(4-Fluoro-2-methylphenyl)piperazine have been utilized. For example, [18F]p-MPPF, a radiolabeled antagonist, is used in positron emission tomography (PET) studies for researching serotonergic neurotransmission (Plenevaux et al., 2000). This indicates its significant role in understanding brain chemistry and neurology.
Medicinal Chemistry and Drug Design
The compound is also significant in medicinal chemistry, particularly in the development of new drugs. Piperazine-1-yl-1H-indazole derivatives, which include (S)-2-(4-Fluoro-2-methylphenyl)piperazine, have been synthesized and characterized for their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019). Furthermore, it's used in the synthesis of quinolone antibacterials, highlighting its role in creating new antimicrobial agents (Ziegler et al., 1990).
Plant Growth Regulation
It has been explored in the field of agriculture, particularly in plant growth regulation and herbicide development. Compounds containing (S)-2-(4-Fluoro-2-methylphenyl)piperazine have been shown to exhibit herbicidal activity and potential as cytokinin mimics, impacting plant growth (Stoilkova, Yonova, & Ananieva, 2014).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2S)-2-(4-fluoro-2-methylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYANWVNTGDQHGY-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609025 |
Source
|
Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Fluoro-2-methylphenyl)piperazine | |
CAS RN |
780744-28-7 |
Source
|
Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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